![molecular formula C22H18Cl2FNO3 B1247398 (1R,3R,alphaR)-Cyfluthrin CAS No. 86560-92-1](/img/structure/B1247398.png)
(1R,3R,alphaR)-Cyfluthrin
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Overview
Description
(1S)-cis-(alphaR)-cyfluthrin is a cyclopropanecarboxylate ester. It is an enantiomer of a (1R)-cis-(alphaS)-cyfluthrin.
Scientific Research Applications
Environmental Impact and Degradation
Cyfluthrin's persistence and impact on the environment have been a subject of study, especially concerning its biodegradation and effects on non-target organisms. Research by Saikia et al. (2005) has demonstrated that Pseudomonas stutzeri strain S1 can effectively degrade β-cyfluthrin, suggesting a potential for bioremediation of contaminated environments (Saikia et al., 2005). Similarly, Bacillus megaterium strain FLQ-5 has shown promising cyfluthrin-degrading capabilities, indicating another avenue for mitigating its environmental persistence (HU Gui-pin, 2013).
Toxicological Studies
Several studies have investigated the toxicological effects of cyfluthrin on various organisms. For instance, research by Benli (2005) evaluated the acute toxicity of cyfluthrin on tilapia fry, providing insight into its potential risks to aquatic life (A. C. K. Benli, 2005). Additionally, the differential induction of cytochrome P450 isoforms and peroxisomal proliferation in male Wistar rats by cyfluthrin has been documented, highlighting the compound's impact on mammalian drug metabolizing enzymes and oxidative stress mechanisms (Anadón et al., 2013).
properties
CAS RN |
86560-92-1 |
---|---|
Product Name |
(1R,3R,alphaR)-Cyfluthrin |
Molecular Formula |
C22H18Cl2FNO3 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
[(R)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18-,20-/m0/s1 |
InChI Key |
QQODLKZGRKWIFG-MOXGXCLJSA-N |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Other CAS RN |
86560-93-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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